2,4-Difluorobenzoyl Paliperidone-d4 is a deuterated analog of Paliperidone, a second-generation antipsychotic primarily used for treating schizophrenia and schizoaffective disorder. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzoyl moiety, along with deuterium substitution, which enhances its stability and aids in pharmacokinetic studies. The molecular formula for 2,4-Difluorobenzoyl Paliperidone-d4 is with a molecular weight of approximately 435.5 g/mol .
2,4-Difluorobenzoyl Paliperidone-d4 is categorized under antipsychotic agents, specifically within the class of benzisoxazole derivatives. It is synthesized from precursors related to Paliperidone, which itself is derived from Risperidone. The compound is utilized in various scientific research applications, particularly in pharmacological studies to investigate the metabolic pathways and efficacy of antipsychotic medications .
The synthesis of 2,4-Difluorobenzoyl Paliperidone-d4 involves several key steps:
The molecular structure of 2,4-Difluorobenzoyl Paliperidone-d4 features a piperidine ring attached to a benzoyl moiety that has two fluorine substituents. The deuterium atoms are incorporated into the piperidine structure, which alters its mass without affecting its chemical properties significantly.
The chemical reactivity of 2,4-Difluorobenzoyl Paliperidone-d4 is primarily influenced by its functional groups:
The mechanism of action for 2,4-Difluorobenzoyl Paliperidone-d4 aligns closely with that of its parent compound, Paliperidone:
These interactions help balance neurotransmitter levels in the brain, thus alleviating symptoms associated with schizophrenia .
These properties make it suitable for various laboratory applications where stability and reactivity are crucial .
2,4-Difluorobenzoyl Paliperidone-d4 is primarily used in scientific research settings:
2,4-Difluorobenzoyl Paliperidone-d4 (CAS: Not explicitly provided; Molecular Formula: C₂₃H₂₇F₂N₃O₃) is a deuterated isotopologue of the antipsychotic paliperidone, modified at four hydrogen sites with deuterium atoms and functionalized with a 2,4-difluorobenzoyl group. This compound features deuterium substitution at the ethyl linker bridging the pyrimidinone and piperidine rings (positions: 1,1,2,2-tetradeuterio), which preserves its steric and electronic properties while altering its metabolic profile [1] [6]. The 2,4-difluorobenzoyl moiety replaces the native 6-fluorobenzoisoxazole group, introducing distinct physicochemical characteristics such as enhanced lipophilicity (XLogP3: 2) and a molecular weight of 435.5 g/mol [6].
Table 1: Key Chemical Identifiers of 2,4-Difluorobenzoyl Paliperidone-d4
Property | Value |
---|---|
IUPAC Name | 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Molecular Formula | C₂₃H₂₇F₂N₃O₃ |
Molecular Weight | 435.5 g/mol |
CAS Registry | Not explicitly listed |
Deuterium Positions | Ethyl linker (1,1,2,2-tetradeuterio) |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 7 |
Canonical SMILES | CC₁=C(C(=O)N₂CCCC(C₂=N₁)O)CCN₃CCC(CC₃)C(=O)C₄=C(C=C(C=C₄)F)F |
The isotopic labeling enables traceability in mass spectrometry, making this compound invaluable for quantifying drug distribution and metabolism without altering its primary biological activity as a dopamine (D₂) and serotonin (5-HT₂) receptor antagonist . Its synthesis involves electrophilic aromatic substitution to introduce fluorine atoms, followed by deuterium incorporation via catalytic exchange or deuterated building blocks [6].
Deuterium, a stable hydrogen isotope with an additional neutron, reduces the rate of cytochrome P450-mediated metabolism by strengthening carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" (KIE) delays hepatic clearance of 2,4-Difluorobenzoyl Paliperidone-d4, prolonging its half-life and enabling precise tracking of metabolic pathways [2]. In mass spectrometry, the 4 Da mass shift caused by deuterium allows unambiguous differentiation from non-deuterated analogs in biological matrices, facilitating studies on absorption, distribution, and excretion [6] .
Table 2: Impact of Deuterium on Pharmacokinetic Parameters
Parameter | Non-Deuterated Paliperidone | 2,4-Difluorobenzoyl Paliperidone-d4 | Significance |
---|---|---|---|
Metabolic Rate | High (rapid C-H cleavage) | Reduced (resistant C-D bonds) | Extended half-life |
Mass Spectrometry | No mass shift | +4 Da shift | Enhanced detection specificity |
Receptor Binding | Unaffected | Unaffected | Bioactivity preserved |
Metabolic Pathways | Multiple oxidative metabolites | Similar, but slower formation | Identifies rate-limiting steps |
Deuterated analogs like this compound are critical for:
Regulatory agencies classify deuterated drugs as new chemical entities (NCEs) when KIE significantly alters efficacy, necessitating rigorous pharmacokinetic validation [9].
The development of 2,4-Difluorobenzoyl Paliperidone-d4 emerged from two innovation streams: paliperidone derivative synthesis (2000s) and deuterium labeling for metabolic research (2010s). Key patents include:
Table 3: Regional Patentability of Deuterated Pharmaceuticals
Jurisdiction | Patentability Status | Key Legal Constraints |
---|---|---|
Thailand | Swiss-type claims permitted | Excludes dosage/therapeutic methods (Sec 9(4), Patent Act) |
Indonesia | Second medical use patents allowed since 2024 | Article 4(f) exclusion removed (Law No. 65/2024) |
Vietnam | Rejected | Claims interpreted as non-patentable methods of treatment |
Mexico | Permitted (EPC2000/Swiss-style claims) | Diagnostic/therapeutic methods excluded |
Southeast Asia's evolving patent landscape highlights jurisdictional contrasts:
Strategies for protecting deuterated analogs include:
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: